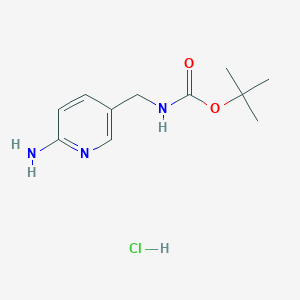

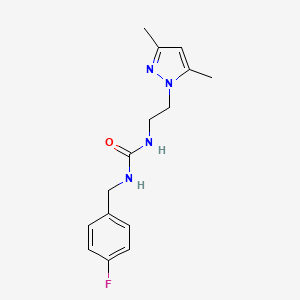

(6-Amino-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(6-Amino-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hcl” is a chemical compound with the molecular formula C14H22N4O2 . It is also known by its synonyms: 4- (6-Amino-3-pyridyl)piperazine-1-carboxylic Acid tert -Butyl Ester, 1- tert -Butoxycarbonyl-4- (6-amino-3-pyridyl)piperazine, and 1-Boc-4- (6-amino-3-pyridyl)piperazine .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4- (6-Nitro-pyridin-3-yl)-piperazine-1 -carboxylic acid tert-butyl ester with Pd/C in ethanol. The mixture is stirred with an H2 balloon for 3 hours. The product, tert-butyl 4- (6-aminopyridin-3-yl)piperazine-1-carboxylate, is obtained through purification .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point range of 131.0 to 135.0 °C .Scientific Research Applications

Synthetic and Crystallographic Studies

- Synthetic Approach and Characterization : A study detailed the synthesis of a similar carbamate compound through the reaction with 3-amino compounds and di-tert-butyldicarbonate, characterized by various spectroscopic methods and single-crystal X-ray diffraction (Kant et al., 2015). This research underscores the utility of such compounds in crystallography and materials science.

Catalysis and Synthesis

- Catalysis for N-tert-Butoxycarbonylation : Another study presented the use of a heteropoly acid as an efficient catalyst for the N-tert-butoxycarbonylation of amines, highlighting the process's efficiency and environmental friendliness (Heydari et al., 2007). This catalytic method is crucial for synthesizing protected amines in peptide synthesis.

Heterocyclic and Peptide Synthesis

- Synthesis of Heterocyclic Substituted α-Amino Acids : Research on the synthesis of novel non-proteinogenic heterocyclic substituted α-amino acids from L-aspartic acid, using alkynyl ketone functionality, indicates the importance of related carbamate esters in synthesizing biologically active molecules (Adlington et al., 2000).

- Divergent Reactions in Synthesis : A study explored the divergent synthesis of compounds from 1-tert-butyloxycarbonyl-1,2-diaza-1,3-diene, demonstrating the compound's versatility in synthesizing various heterocyclic structures, such as pyrroles (Rossi et al., 2007).

Safety and Hazards

This compound is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If it comes into contact with the skin or eyes, wash thoroughly with plenty of water .

Properties

IUPAC Name |

tert-butyl N-[(6-aminopyridin-3-yl)methyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2.ClH/c1-11(2,3)16-10(15)14-7-8-4-5-9(12)13-6-8;/h4-6H,7H2,1-3H3,(H2,12,13)(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYSRENCHAPPBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dihydrospiro[indene-2,3'-oxolane]-2',5'-dione](/img/structure/B2985955.png)

![7-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2985963.png)

![tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B2985965.png)

![4-(4-(4-Fluorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2985966.png)

![1-[7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B2985969.png)

![3-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2985973.png)

![(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2985974.png)